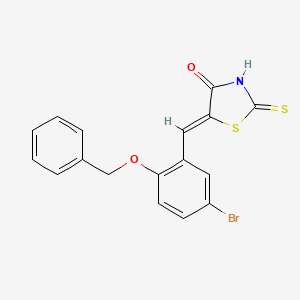![molecular formula C25H23Cl2F3N4O3S B11676439 Ethyl 2-({[3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11676439.png)
Ethyl 2-({[3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-[(3-chloro-5-(4-chlorophényl)-7-(trifluorométhyl)-4,5,6,7-tétrahydropyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino)-4,5,6,7-tétrahydro-1-benzothiophène-3-carboxylate d'éthyle est un composé organique complexe doté d'une structure unique qui combine plusieurs groupes fonctionnels.
Méthodes De Préparation
La synthèse du 2-[(3-chloro-5-(4-chlorophényl)-7-(trifluorométhyl)-4,5,6,7-tétrahydropyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino)-4,5,6,7-tétrahydro-1-benzothiophène-3-carboxylate d'éthyle implique plusieurs étapes, chacune nécessitant des conditions de réaction spécifiques. La voie de synthèse commence généralement par la préparation de la structure principale du pyrazolo[1,5-a]pyrimidine, suivie de l'introduction des groupes chlorophényle et trifluorométhyle. Les dernières étapes impliquent la formation de l'ester benzothiophène carboxylate et le couplage des groupes amino et carbonyle.
Analyse Des Réactions Chimiques
Ce composé peut subir diverses réactions chimiques, notamment :
Oxydation : La présence du cycle benzothiophène permet des réactions d'oxydation, qui peuvent être facilitées par des réactifs tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Le groupe carbonyle peut être réduit en alcool à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Les atomes de chlore sur le cycle phényle peuvent être substitués par d'autres groupes par des réactions de substitution aromatique nucléophile, en utilisant des réactifs tels que le méthylate de sodium ou le tert-butylate de potassium.
Applications de recherche scientifique
Le 2-[(3-chloro-5-(4-chlorophényl)-7-(trifluorométhyl)-4,5,6,7-tétrahydropyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino)-4,5,6,7-tétrahydro-1-benzothiophène-3-carboxylate d'éthyle a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Sa structure unique lui permet d'interagir avec diverses cibles biologiques, ce qui en fait un candidat pour la découverte et le développement de médicaments.
Industrie : Utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles qu'une stabilité ou une réactivité améliorée.
Mécanisme d'action
Le mécanisme d'action de ce composé implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le groupe trifluorométhyle améliore son affinité de liaison, tandis que le groupe chlorophényle fournit une spécificité. Le cycle benzothiophène peut interagir avec des poches hydrophobes de la protéine cible, stabilisant le complexe composé-protéine.
Applications De Recherche Scientifique
Ethyl 2-({[3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity, while the chlorophenyl group provides specificity. The benzothiophene ring can interact with hydrophobic pockets in the target protein, stabilizing the compound-protein complex.
Comparaison Avec Des Composés Similaires
Comparé à d'autres composés similaires, le 2-[(3-chloro-5-(4-chlorophényl)-7-(trifluorométhyl)-4,5,6,7-tétrahydropyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino)-4,5,6,7-tétrahydro-1-benzothiophène-3-carboxylate d'éthyle se distingue par sa combinaison unique de groupes fonctionnels. Les composés similaires comprennent :
- 2-[(3-chloro-5-(4-chlorophényl)-7-(trifluorométhyl)-4,5,6,7-tétrahydropyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino)-4,5,6,7-tétrahydro-1-benzothiophène-3-carboxylate d'éthyle
- 2-[(3-chloro-5-(4-chlorophényl)-7-(trifluorométhyl)-4,5,6,7-tétrahydropyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino)-4,5,6,7-tétrahydro-1-benzothiophène-3-carboxylate d'éthyle
Ces composés partagent des structures principales similaires mais diffèrent par les substituants attachés au noyau, ce qui peut affecter considérablement leurs propriétés chimiques et biologiques.
Propriétés
Formule moléculaire |
C25H23Cl2F3N4O3S |
|---|---|
Poids moléculaire |
587.4 g/mol |
Nom IUPAC |
ethyl 2-[[3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C25H23Cl2F3N4O3S/c1-2-37-24(36)18-14-5-3-4-6-16(14)38-23(18)32-22(35)20-19(27)21-31-15(12-7-9-13(26)10-8-12)11-17(25(28,29)30)34(21)33-20/h7-10,15,17,31H,2-6,11H2,1H3,(H,32,35) |
Clé InChI |
YRCVAXSAEWKXFQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NN4C(CC(NC4=C3Cl)C5=CC=C(C=C5)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-({(2Z)-6-[(2,4-dimethylphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11676358.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11676363.png)
![(5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11676365.png)
![(5E)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11676367.png)
![N'-[(Z)-(3-methylthiophen-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11676369.png)

![3-(5-methylfuran-2-yl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11676378.png)
![Methyl 4-({[1-(4-methoxyphenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11676383.png)
![4-methyl-N-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11676396.png)
![(5Z)-5-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11676397.png)
![(4E)-4-{3-ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B11676403.png)
![(5Z)-5-(3-ethoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11676410.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11676435.png)
![2-[3-(2,5-Dioxo-pyrrolidin-1-yl)-benzoylamino]-4-p-tolyl-thiophene-3-carboxylic acid ethyl ester](/img/structure/B11676452.png)
